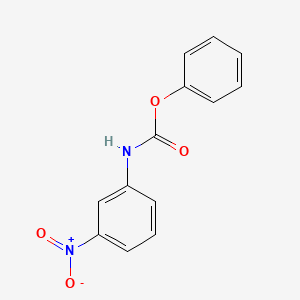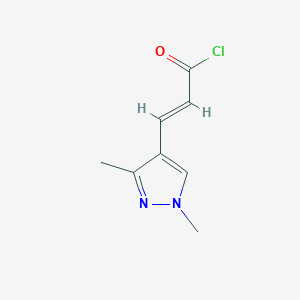
(2E)-3-(1,3-Dimethyl-1H-pyrazol-4-YL)-acryloyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(1,3-Dimethyl-1H-pyrazol-4-YL)-acryloyl chloride is an organic compound featuring a pyrazole ring substituted with dimethyl groups and an acryloyl chloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1,3-Dimethyl-1H-pyrazol-4-YL)-acryloyl chloride typically involves the reaction of 1,3-dimethyl-4-pyrazolecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved safety. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-3-(1,3-Dimethyl-1H-pyrazol-4-YL)-acryloyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acryloyl chloride group can react with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Addition Reactions: The double bond in the acryloyl moiety can participate in addition reactions with electrophiles and nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
Addition Reactions: Electrophiles such as halogens and nucleophiles such as Grignard reagents can be used. The reactions are often conducted at low temperatures to control the reaction rate.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization process.
Major Products Formed
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Halogenated Compounds: Formed from addition reactions with halogens.
Polymers: Formed from polymerization reactions.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (2E)-3-(1,3-Dimethyl-1H-pyrazol-4-YL)-acryloyl chloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to form stable amide bonds makes it useful in the synthesis of peptide-based drugs and other bioactive molecules.
Industry
In the industrial sector, this compound is used in the production of specialty polymers and materials with unique properties. Its reactivity and versatility make it a valuable component in the development of advanced materials.
Mécanisme D'action
The mechanism of action of (2E)-3-(1,3-Dimethyl-1H-pyrazol-4-YL)-acryloyl chloride involves its reactivity towards nucleophiles and electrophiles. The acryloyl chloride moiety can undergo nucleophilic attack, leading to the formation of various derivatives. The pyrazole ring can also participate in coordination with metal ions, making it useful in catalysis and coordination chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used as an intermediate in the synthesis of fungicides.
3(5)-Substituted Pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
Uniqueness
(2E)-3-(1,3-Dimethyl-1H-pyrazol-4-YL)-acryloyl chloride is unique due to the presence of both the acryloyl chloride and dimethylpyrazole moieties. This combination imparts distinct reactivity and makes it a valuable intermediate in the synthesis of complex molecules.
Propriétés
IUPAC Name |
(E)-3-(1,3-dimethylpyrazol-4-yl)prop-2-enoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-6-7(3-4-8(9)12)5-11(2)10-6/h3-5H,1-2H3/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOELUJYYFJRNRT-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=CC(=O)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1/C=C/C(=O)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(Chloromethyl)-3-[4-(dimethoxymethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B1359882.png)
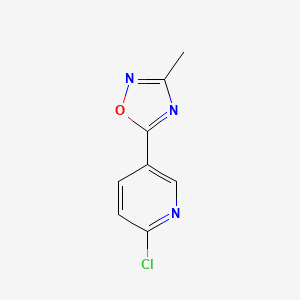
![3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,2,4-oxadiazole](/img/structure/B1359884.png)
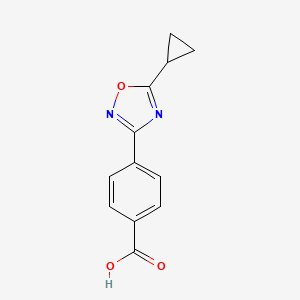
![Methyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoate](/img/structure/B1359887.png)
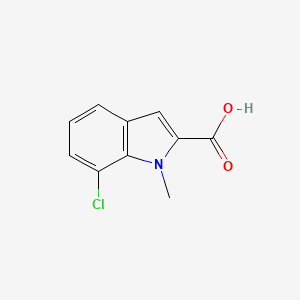
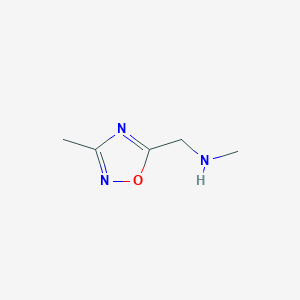
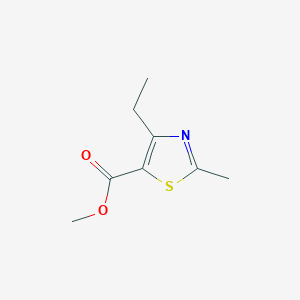
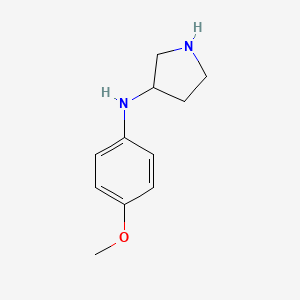
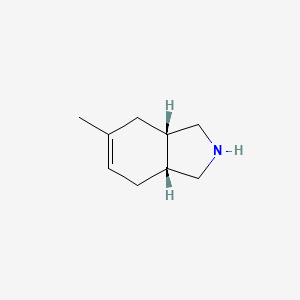
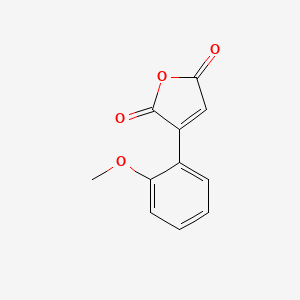
![5-Methyl-4-oxo-3-[2-oxo-2-(pyridin-2-ylamino)ethyl]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1359901.png)
![1-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid](/img/structure/B1359903.png)
